molecular formula C13H12N4 B015797 6-Benzylamino-7-deazapurine CAS No. 60972-04-5

6-Benzylamino-7-deazapurine

Cat. No.: B015797
CAS No.: 60972-04-5
M. Wt: 224.26 g/mol
InChI Key: XQTDTJWTCBSTMC-UHFFFAOYSA-N
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Description

6-Benzylamino-7-deazapurine (CAS 60972-04-5) is a versatile 7-deazapurine derivative that serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel nucleoside analogues. This compound features a benzylamino substitution at the 6-position of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, a core structure known for its ability to be recognized by viral RNA polymerases. Research Applications and Value: Antiviral Drug Discovery: This compound is a key building block for the synthesis of 7-deazapurine nucleoside analogs investigated as potential antiviral agents. Research indicates such modified nucleosides are designed to target the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. Once incorporated into the viral RNA chain, these analogs can cause chain termination, inhibiting viral replication . Nucleoside Transporter and Cytotoxicity Studies: Structural analogues, specifically N-benzylated 7-deazaadenosine (7-deazapurine nucleoside) derivatives, have been studied for their ability to inhibit the human equilibrative nucleoside transporter 1 (hENT1) and have demonstrated type-specific inhibition of cancer cell proliferation at micromolar concentrations . Chemical Synthesis and Modification: The molecule provides a strategic platform for further chemical exploration. The 7-deazapurine base can be functionalized at various positions, and the compound can be glycosylated to create novel nucleoside prototypes for evaluating new pharmacological activities . Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTDTJWTCBSTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404394
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60972-04-5
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Therapeutic Implications of 6 Benzylamino 7 Deazapurine and Its Derivatives

Anticancer and Antiproliferative Activities

Inhibition of Cancer Cell Proliferation in various Cell Lines

Derivatives of 6-benzylamino-7-deazapurine have shown notable antiproliferative effects across a spectrum of human cancer cell lines. For instance, 4-N-benzyl-7-deazapurine nucleoside derivatives have demonstrated type-specific inhibition of cancer cell proliferation at micromolar concentrations. fiu.edu Specifically, 4-N-benzyltubercidin and the 4-N-(4-nitrobenzyl) derivatives of sangivamycin (B1680759) and toyocamycin (B1682990) exhibited inhibitory activity. nih.gov

A series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 human carcinoma cell lines. nih.gov Among these, compounds 6a , 7e , and 7g were found to have potent antiproliferative effects on all tested cell lines. nih.gov

Furthermore, research into (RS)-benzo-fused seven-membered rings with oxygen and sulfur atoms has identified compounds with interesting anti-proliferative activities against the MCF-7 cancer cell line. researchgate.net The substitution of a pyrimidine (B1678525) base with a purine (B94841) moiety in these structures aimed to increase lipophilicity and structural diversity, leading to compounds with notable anticarcinogenic potential. researchgate.net

The antiproliferative activities of biotin-substituted B-nor-cholesteryl benzimidazole (B57391) compounds were tested in vitro against several human cancer cell lines, including HeLa (cervical cancer), SKOV3 (ovarian cancer), T-47D (thymus gland cancer), and MCF-7 (human breast cancer). nih.gov These compounds showed distinct antiproliferative activities. nih.gov

A study on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates found that compound 2 had the best antiproliferative effect on the MCF-7 cell line, while compound 3 showed the highest selective index for these cells. mdpi.com

Additionally, Heliotropium bacciferum hexane (B92381) fraction has been shown to effectively halt the growth of A549 and MCF-7 cancer cells. biolifesas.org

Table 1: Antiproliferative Activity of this compound Derivatives and Related Compounds

Compound/Derivative Cell Line(s) Activity Reference
4-N-benzyltubercidin Various cancer cell lines Type-specific inhibition fiu.edunih.gov
4-N-(4-nitrobenzyl)sangivamycin Various cancer cell lines Type-specific inhibition nih.gov
4-N-(4-nitrobenzyl)toyocamycin Various cancer cell lines Type-specific inhibition nih.gov
Compound 6a , 7e , 7g (thiazolidinediones) HeLa, HT-29, MCF-7, HepG-2 Potent antiproliferative activity nih.gov
Compound 2 (thienopyrimidine) MCF-7 IC50 4.3 ± 0.11 µg/mL mdpi.com
Compound 3 (thienopyrimidine) MCF-7 High selective index (SI = 19.3) mdpi.com
Heliotropium bacciferum extract A549, MCF-7 Growth inhibition biolifesas.org
Biotin-substituted B-nor-cholesteryl benzimidazoles HeLa, SKOV3, T-47D, MCF-7 Distinct antiproliferative activities nih.gov

Antileukemic Potency

Fluorinated derivatives of this compound analogues have emerged as promising candidates for antileukemic agents. A study focused on novel fluorinated 4-benzylamino-7-phenylpyrazolo[1,5-a] fiu.eduresearchgate.netbeilstein-journals.orgtriazin-2-amines demonstrated their antiproliferative activity against Jurkat T-cells. clockss.org The most potent compounds in this series, 2d and 2f , were found to induce morphological changes in Jurkat T-cells consistent with apoptosis. clockss.org

The design of these compounds was based on the promising anticancer properties of 5-aza-9-deazapurines. clockss.org The study successfully synthesized a small library of these new fluorinated compounds and confirmed their antileukemic potential, making them promising leads for the development of new therapies for T-cell leukemia. clockss.org

Furthermore, analogues of the plant cytokinin olomoucine (B1683950), which has a 6-benzylamino group, have been investigated for their effects on cell proliferation. researchgate.net Some of these new compounds exhibited stronger inhibitory activity on cell proliferation than olomoucine itself. researchgate.net

Induction of Apoptosis and Modulation of Cell Differentiation

The anticancer activity of this compound derivatives is often linked to their ability to induce apoptosis, a form of programmed cell death, and to modulate cell differentiation. For example, the strong growth-inhibitory activity of the 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f on pancreatic adenocarcinoma (CFPAC-1) cells is associated with the induction of apoptosis and primary necrosis. mdpi.com

Similarly, fluorinated 4-benzylamino-7-phenyl-pyrazolo[1,5-a] fiu.eduresearchgate.netbeilstein-journals.orgtriazin-2-amines were shown to manifest their antiproliferative effect on Jurkat T-cells by inducing apoptosis. clockss.org Treatment with the most active compounds, 2d and 2f , resulted in significant antiproliferative effects. clockss.org

Research on biotin-substituted B-nor-cholesteryl benzimidazole compounds revealed that compound 6d could induce apoptosis in SKOV3 cells and block cell growth in the S-phase. nih.gov Further investigation showed that this compound induces cell apoptosis through the mitochondria-dependent pathway. nih.gov

The natural product cucurbitacin E has also been shown to have antiproliferative and apoptotic effects on human leukemia HL-60 cells. researchgate.net

Table 2: Apoptosis Induction by this compound Derivatives and Related Compounds

Compound/Derivative Cell Line Mechanism Reference
Monomer 5f (4-chloropyrrolo[2,3-d]pyrimidine) CFPAC-1 Induction of apoptosis and primary necrosis mdpi.com
Compounds 2d and 2f (fluorinated pyrazolotriazines) Jurkat T-cells Induction of apoptosis clockss.org
Compound 6d (Biotin-substituted benzimidazole) SKOV3 Mitochondria-dependent apoptosis, S-phase cell cycle arrest nih.gov
Rhizoma Paridis saponins MCF-7 Mitochondrial apoptosis pathway academicjournals.org
Cucurbitacin E HL-60 Antiproliferative and apoptotic effects researchgate.net

### 3.2. Antiviral Activities

Derivatives of 7-deazapurine have demonstrated significant potential as antiviral agents, exhibiting activity against a range of viruses, particularly RNA viruses. guidechem.comnih.gov This has led to extensive research into their synthesis and biological evaluation as potential therapeutics for viral infections. unipr.it

Antiviral Activities

Inhibition of Viral Replication in RNA Viruses (e.g., Dengue, Zika, SARS-CoV-2, EV71)

A series of 7-deazaadenine ribonucleosides with various substitutions at the 7-position have been tested against several RNA viruses, including Dengue virus, Zika virus, and SARS-CoV-2. nih.gov Nucleosides with ethynyl (B1212043) or small hetaryl groups at position 7 displayed (sub)micromolar antiviral activities. nih.gov

Specifically for Dengue virus (DENV), a series of 7-deazapurine nucleoside derivatives were designed and synthesized. nih.gov One compound, 6e , was identified as a potent inhibitor of DENV replication, suppressing viral RNA levels and protein expression without significant cytotoxicity. nih.gov

In the context of Zika virus (ZIKV), the viral polymerase inhibitor 7-deaza-2'-C-methyladenosine (7DMA) has been shown to efficiently inhibit ZIKV replication in vitro. researchgate.netbiorxiv.org

Regarding SARS-CoV-2, while some 7-deazapurine derivatives were evaluated, they did not show significant interference with viral replication. cardiff.ac.uk However, other nucleotide analogues have been identified that can terminate the SARS-CoV-2 polymerase reaction. eurekalert.org

For Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, certain novel nucleoside analogues have shown a clear antiviral effect, with EC50 values in the high nanomolar to low micromolar range. cardiff.ac.ukwho.int Interestingly, the replacement of adenine (B156593) N7 with a carbon to create a 7-deazapurine analogue resulted in a complete loss of anti-EV71 effect in one series of compounds. cardiff.ac.uk

Table 3: Antiviral Activity of 7-Deazapurine Derivatives against RNA Viruses

Compound/Derivative Virus Activity Reference
7-substituted 7-deazaadenine ribonucleosides Dengue, Zika, SARS-CoV-2 (Sub)micromolar antiviral activity nih.gov
Compound 6e (7-deazapurine nucleoside) Dengue virus (DENV) Potent inhibition of replication (EC50 = 2.081 ± 1.102 μM) nih.gov
7-deaza-2'-C-methyladenosine (7DMA) Zika virus (ZIKV) Efficient inhibition of replication researchgate.netbiorxiv.org
Novel nucleoside analogues Enterovirus 71 (EV71) EC50 values from high nanomolar to low micromolar range cardiff.ac.uk

Disruption of Viral Nucleic Acid Synthesis

The primary mechanism by which many 7-deazapurine derivatives exert their antiviral effect is through the disruption of viral nucleic acid synthesis. nih.gov The triphosphate forms of these modified nucleosides can inhibit viral RNA-dependent RNA polymerases. nih.gov This inhibition occurs through the incorporation of the modified nucleotide into the growing RNA chain, which then terminates further extension. nih.gov

For instance, the triphosphate derivatives of 7-substituted 7-deazaadenine ribonucleosides were found to inhibit the RNA-dependent RNA polymerases of viruses like Dengue and Zika at micromolar concentrations. nih.gov This mechanism of chain termination is a key strategy in the development of antiviral drugs.

Furthermore, some compounds have been shown to inhibit the assembly of the viral replicase complex, which is essential for viral replication. plos.org This highlights another avenue through which these compounds can exert their antiviral effects.

Activity against Specific Viral Targets

Derivatives of 7-deazapurine, the core structure of this compound, have demonstrated notable antiviral activity against a range of RNA viruses. nih.govuochb.cz Research into 7-substituted 7-deazaadenine ribonucleosides revealed that these compounds can inhibit viral RNA-dependent RNA polymerases. nih.gov The mechanism of action involves the incorporation of the modified nucleotide into the growing RNA chain, which then terminates further extension. nih.gov

Studies have prepared and tested a series of these analogues, including their 5'-O-triphosphates and monophosphate prodrugs, against several significant RNA viruses. nih.gov The tested viruses include Dengue virus, Zika virus, tick-borne encephalitis virus, and West Nile virus. nih.gov The modified triphosphates of these 7-deazapurine nucleosides were found to inhibit the viral polymerases at micromolar concentrations. nih.gov Furthermore, tubercidin (B1682034), a naturally occurring 7-deazapurine nucleoside antibiotic, and its derivatives have shown effectiveness against viruses such as vesicular stomatitis virus (VSV), coxsackie virus, and Zika virus. researchgate.net Some benzo-fused 7-deazapurine nucleosides have also exhibited micromolar activities against RNA viruses like Hepatitis C virus (HCV) and Dengue. uochb.cz This body of research suggests that the 7-deazapurine scaffold is a promising template for the development of broad-spectrum antiviral agents. uochb.czunipr.it

Compound ClassSpecific Virus TargetObserved EffectReference
7-Substituted 7-Deazaadenine RibonucleosidesDengue, Zika, Tick-Borne Encephalitis, West Nile VirusInhibition of viral RNA-dependent RNA polymerase. nih.gov
Tubercidin (7-deazapurine analogue)Zika, Vesicular Stomatitis Virus, Coxsackie VirusAntiviral activity demonstrated in various studies. researchgate.net
Benzo-fused 7-Deazapurine NucleosidesHepatitis C Virus (HCV), Dengue VirusMicromolar activities against the viruses. uochb.cz

Cytokinin Activity and Plant Physiological Regulation

This compound is an aromatic cytokinin. researchgate.net Cytokinins are a class of phytohormones that play a fundamental role in regulating plant growth and development. clinisciences.com The biological activities associated with this class of compounds, particularly the well-studied analogue 6-benzylaminopurine (B1666704) (BAP), are extensive. wikipedia.orgplantgrowthhormones.comdoraagri.com These hormones influence a wide array of physiological processes, from cell division and differentiation to stress responses. mycorrhizae.comnih.govmdpi.com They are known to interact with other phytohormones, like auxins, to control fundamental growth processes. frontiersin.org

Stimulation of Plant Growth and Development Processes

The application of aromatic cytokinins like BAP is a cornerstone of plant tissue culture and agriculture for enhancing plant growth and development. doraagri.commade-in-china.com These compounds elicit a range of positive responses, including setting blossoms and stimulating fruit richness. clinisciences.comwikipedia.org

A primary function of 6-benzylaminopurine and its analogues is the stimulation of cell division (cytokinesis), which promotes plant growth. wikipedia.orgplantgrowthhormones.comacs.org This activity is fundamental to its use in plant tissue culture to induce the formation of shoots and callus. plantgrowthhormones.commade-in-china.com In horticultural applications, these compounds are used to break apical dominance, a phenomenon where the central stem grows more strongly than the lateral stems. plantgrowthhormones.commycorrhizae.com By inhibiting apical dominance, cytokinins promote the growth of lateral buds, leading to increased branching and more compact, marketable plants. mycorrhizae.complantgrowthhormones.com Studies on ornamental plants like Hosta have shown that exogenous application of BAP effectively promotes the outgrowth of crown buds, thereby increasing basal branching. mycorrhizae.com Similarly, in cotton seedlings, BAP treatment can lead to the breaking of apical meristem dormancy within a week. cotton.org

ProcessEffect of 6-Benzylaminopurine (BAP)Example Application/OrganismReference
Cell DivisionStimulates cell division and proliferation.General plant tissue culture. wikipedia.orgplantgrowthhormones.com
Bud InductionInduces dormant bud growth and promotes lateral bud development.Hosta, Rose, Christmas Cactus. mycorrhizae.commade-in-china.com
Apical DominanceBreaks apical dominance, encouraging branching.Cotton seedlings, various ornamental plants. mycorrhizae.comcotton.org
Shoot FormationPromotes the formation of shoots from callus.General plant tissue culture. plantgrowthhormones.com

Cytokinins play a crucial role in maintaining the photosynthetic apparatus of plants. researchgate.net Treatment with 6-benzylaminopurine has been shown to inhibit the degradation of chlorophyll (B73375), a key molecule in photosynthesis. plantgrowthhormones.commade-in-china.com This effect is linked to the protection of the chloroplast structure. researchgate.net By preventing chlorophyll breakdown, BAP helps plants stay green longer. doraagri.com Furthermore, BAP has been reported to enhance chloroplast formation and photosynthesis, which can lead to increased chlorophyll production. researchgate.net Studies on rice have shown that treatment with a BAP analog helps maintain chlorophyll pigments and photochemical efficiency during senescence. nih.gov In castor bean seedlings under copper stress, BAP application was found to enhance photosynthetic efficiency by modulating stomatal responses and chlorophyll content. mdpi.com

One of the most well-documented effects of cytokinins like 6-benzylaminopurine is the delay of senescence, or aging, in plants. plantgrowthhormones.comdoraagri.commade-in-china.com This anti-senescence property is valuable in both agriculture and horticulture. frontiersin.org For instance, BAP is used to increase the post-harvest life of green vegetables like broccoli and cabbage and to extend the shelf life of cut flowers. wikipedia.orgacs.orgresearchgate.net The mechanism involves inhibiting the degradation of chlorophyll and proteins, thus preserving the freshness and quality of tissues. plantgrowthhormones.comscielo.br In rice, cytokinin treatment delays senescence by up-regulating genes in the chlorophyll cycle and maintaining the stability of photosynthetic complexes. nih.gov This hormonal regulation of senescence is a critical process for plant fitness and can be modulated to improve crop quality and yield. frontiersin.org

Modulation of Plant Stress Responses

Cytokinins are significantly involved in mediating plant responses to various abiotic stresses. nih.govmdpi.com The application of 6-benzylaminopurine can help plants overcome the negative effects of environmental stressors such as drought, waterlogging, salinity, and heavy metal toxicity. nih.govfrontiersin.orgresearchgate.net For example, exogenous BAP application has been shown to improve waterlogging tolerance in maize seedlings by mitigating oxidative stress. nih.gov It achieves this by enhancing the activity of antioxidant enzymes, which scavenge harmful reactive oxygen species (ROS) that accumulate during stress conditions. nih.gov In studies on tall fescue under drought stress, BAP treatment helped regulate and mediate the plant's response to water scarcity. researchgate.netnih.gov Similarly, in castor bean seedlings exposed to copper toxicity, BAP effectively alleviated the detrimental effects by enhancing the plant's antioxidation systems and improving the functioning of the photosynthetic apparatus. mdpi.com

Anti-inflammatory Effects of this compound Related Compounds

Derivatives of purines have been investigated for their potential as anti-inflammatory agents.

Research on gold(I) complexes incorporating 6-benzylaminopurine derivatives has demonstrated significant anti-inflammatory properties. researchgate.net These complexes have shown a strong capacity to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-activated macrophages. researchgate.net This modulation of cytokine production is a key mechanism in controlling the inflammatory response. The ability to selectively reduce pro-inflammatory cytokines without affecting anti-inflammatory cytokines is a desirable characteristic for an anti-inflammatory agent. researchgate.net

The anti-inflammatory effects of these compounds have also been observed in animal models. Gold(I) complexes containing 6-benzylaminopurine derivatives significantly influenced the formation of edema in a carrageenan-induced paw edema model in rats. researchgate.net This in vivo activity, comparable or even better than the established anti-inflammatory drug Auranofin, highlights the potential of these compounds to alleviate inflammation-associated swelling. researchgate.net Furthermore, certain N-substituted derivatives of related heterocyclic compounds have also demonstrated potent inhibition of induced edema in mice. nih.gov

Antiprotozoal and Antiparasitic Activities

The unique purine salvage pathway in certain parasites makes it a prime target for developing antiparasitic drugs.

Toxoplasma gondii, an obligate intracellular parasite, cannot synthesize purines de novo and relies on salvaging them from the host. nih.goviu.edu The enzyme adenosine (B11128) kinase (AK) plays a crucial role in this process, making it an attractive target for chemotherapy. nih.govnih.gov

Derivatives of 7-deazapurine, specifically 7-deaza-6-benzylthioinosine and its analogues, have been synthesized and tested for their activity against T. gondii. nih.govnih.gov These compounds act as "subversive substrates" for the parasite's adenosine kinase. nih.gov They are metabolized by the parasite's enzyme into their 5'-monophosphate derivatives, leading to a selective toxic effect on the parasite without harming the host cells. nih.govnih.gov

Structure-activity relationship studies have shown that 7-deazaadenosine is an excellent ligand for T. gondii adenosine kinase. nih.gov The synthesized 7-deaza-6-benzylthioinosine analogues were found to be even better ligands for the enzyme than the parent compounds. nih.govnih.gov The effectiveness of these compounds varied based on the substitution on their phenyl ring, with some analogues showing significant antitoxoplasmic effects at micromolar concentrations. nih.govnih.gov

Table 2: Antitoxoplasmic Activity of 7-deaza-6-benzylthioinosine Analogues

CompoundIC50 (µM)
7-deaza-6-(p-methoxybenzylthio)inosine4.6
7-deaza-6-(p-methoxycarbonylbenzylthio)inosine5.0
7-deaza-6-(p-cyanobenzylthio)inosine5.3

These findings underscore the potential of 7-deazapurine derivatives as a promising class of agents for the treatment of toxoplasmosis. nih.govnih.gov

Neuroprotective and Cytoprotective Activities

Derivatives of 7-deazapurine have been identified as a promising class of compounds exhibiting significant neuroprotective and cytoprotective effects in various experimental models. acs.orgnih.gov Research into these compounds, particularly isosteres of the plant hormone kinetin (B1673648), has revealed their potential to shield cells from damage and death. researchgate.nettheses.cz Studies have utilized human neuroblastoma SH-SY5Y cells, a common model for neurodegenerative disease research, to demonstrate these protective qualities. nih.govtheses.cz The neuroprotective activity of these derivatives has been observed in models of neurodegeneration induced by toxins such as salsolinol (B1200041) and glutamate, which are relevant to conditions like Parkinson's and Alzheimer's disease, respectively. researchgate.net Furthermore, certain 7-deazapurine derivatives have shown the ability to protect against cell death in fibroblasts from patients with Friedreich's ataxia, a genetic neurodegenerative disorder. researchgate.net

Protection against Oxidative Stress-Induced Cellular Damage

A key mechanism underlying the neuroprotective and cytoprotective effects of 7-deazapurine derivatives is their ability to counteract cellular damage induced by oxidative stress. theses.cz Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a major contributor to neuronal damage in a wide range of neurodegenerative diseases. nih.govmdpi.com

Research on kinetin bioisosteres, which include 7-deazapurine structures, has demonstrated their efficacy in protecting against oxidative stress-induced cell death. In a model using human neuron-like SH-SY5Y cells, glutamate-induced toxicity, which is known to cause oxidative damage, was significantly mitigated by these compounds. researchgate.nettheses.cz The protective mechanism was directly linked to a reduction in oxidative stress levels within the cells. theses.cz

The protective effects are not limited to neuronal cells. In a model of Friedreich's ataxia using patient-derived fibroblasts, kinetin isosteres showed high activity against toxicity induced by buthionine sulphoximine (BSO), a substance that depletes glutathione (B108866) (GSH), a major intracellular antioxidant. researchgate.net This demonstrates the compounds' ability to protect cells under conditions of compromised antioxidant defense.

The table below summarizes the findings from studies on 7-deazapurine-related compounds in models of oxidative stress.

Compound ClassCell ModelStress InducerKey Protective FindingsReference
Kinetin Bioisosteres (7-Deazapurine derivatives)Human Neuron-like SH-SY5Y cellsGlutamate- Decreased cell toxicity - Reduction of oxidative stress - Reduction of caspase-3/7 activity researchgate.net, theses.cz
Kinetin Bioisosteres (7-Deazapurine derivatives)Friedreich's Ataxia Patient-Derived FibroblastsButhionine Sulphoximine (BSO)- Protection against BSO-induced toxicity researchgate.net

These findings underscore the therapeutic potential of 7-deazapurine derivatives in combating conditions where oxidative stress is a key pathological factor. The ability of these compounds to both reduce the initial oxidative insult and block downstream apoptotic signaling pathways makes them a subject of continued interest in the development of cytoprotective agents. theses.cz

Mechanisms of Action and Molecular Interactions of 6 Benzylamino 7 Deazapurine and Its Derivatives

Other Enzyme Targets

Beyond nucleoside transporters, 6-benzylamino-7-deazapurine and its derivatives have been explored as inhibitors of various enzymes critical to cellular signaling, metabolism, and replication.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes. The inhibition of specific PDE isoforms is a therapeutic strategy for numerous diseases, including inflammatory conditions and cardiovascular disorders.

While direct evidence for this compound as a PDE inhibitor is not prominent in the reviewed literature, a structurally related compound, 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine (DC-TA-46), has been identified as a potent inhibitor of the cAMP-specific phosphodiesterase family, PDE4. researchgate.net Treatment of human large cell lung carcinoma cells with DC-TA-46 led to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). researchgate.net This suggests that the benzylamino moiety, when attached to a heterocyclic scaffold that mimics the purine (B94841) ring, can contribute to potent PDE inhibition. The structural features of PDE inhibitors often include a planar heterocyclic core that mimics the purine base of cAMP or cGMP, and various substituents that confer selectivity for the different PDE isoforms by interacting with specific subpockets in the enzyme's active site.

Compound NameTargetActivity
7-benzylamino-6-chloro-2-piperazino-4-pyrrolidino-pteridine (DC-TA-46)PDE4Potent inhibitor, leads to increased intracellular cAMP

This table presents data for a structurally related pteridine derivative to illustrate the potential role of the benzylamino group in PDE inhibition.

DNA Methyltransferase Inhibition (e.g., DOT1L)

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, a key epigenetic modification that plays a crucial role in gene expression and cellular differentiation. The related compound, 6-benzylaminopurine (B1666704), has been shown to influence DNA methylation patterns in plants, leading to changes in gene expression. mdpi.comnih.gov Specifically, it can affect the expression of DNA methylation-related genes. mdpi.com However, this does not equate to direct inhibition of the DNMT enzyme itself.

In the context of specific methyltransferases like DOT1L, a histone methyltransferase, inhibitors have been developed that are structurally distinct from this compound. nih.govnih.gov These inhibitors often target the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. While the purine-like core of this compound could theoretically interact with such a pocket, there is currently no direct evidence from the provided search results to support its activity as a DNMT or DOT1L inhibitor.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP is a therapeutic target for T-cell mediated autoimmune diseases.

Research has demonstrated that 7-deazapurine 2'-deoxyribofuranosides act as non-cleavable, competitive inhibitors of E. coli PNP. nih.gov A study of various derivatives revealed that the 7-deaza modification, in combination with specific substitutions at the C2, C6, and C7 positions of the purine ring, is a promising strategy for developing potent PNP inhibitors. nih.gov The most potent compounds identified in this study were 6-chloro-7-deazapurine 2'-deoxyribofuranoside and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside, with inhibition constants (Ki) in the low micromolar range. nih.gov The inhibition was found to be competitive with respect to the nucleoside substrate. nih.gov

This suggests that the 6-benzylamino group in this compound could influence its binding to the PNP active site. The benzyl (B1604629) group could potentially form favorable interactions within the enzyme's active site, although specific inhibitory data for this exact compound against PNP is not available in the provided results.

CompoundTarget EnzymeInhibition Constant (Ki)Type of Inhibition
6-chloro-7-deazapurine 2'-deoxyribofuranosideE. coli PNP2.4 µMCompetitive
2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosideE. coli PNP2.3 µMCompetitive

This table showcases the inhibitory potential of related 7-deazapurine nucleosides against PNP.

Inhibition of Viral RNA-dependent RNA Polymerases

Viral RNA-dependent RNA polymerases (RdRps) are essential enzymes for the replication of RNA viruses. Nucleoside analogues are a major class of antiviral drugs that target these enzymes. After being converted to their triphosphate form within the cell, they can be incorporated into the growing viral RNA chain, leading to premature chain termination or increased mutation rates.

While specific inhibitory data for this compound against viral RdRps is not detailed in the provided search results, the 7-deazapurine scaffold is a known component of antiviral nucleoside analogues. For instance, Remdesivir, a prominent antiviral drug, is an adenosine analogue with a modification that includes a 7-deazapurine-like core. The replacement of the N7 atom with a carbon atom in the purine ring can alter the electronic properties and shape of the molecule, potentially leading to better binding to the active site of the viral polymerase or affecting the stability of the incorporated nucleotide. The development of novel 7-deazapurine nucleosides is an active area of research for new antiviral agents.

Receptor Interactions

In addition to intracellular enzymes, purine analogues can also interact with cell surface receptors, particularly adenosine receptors. These G-protein coupled receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological functions.

The related compound, 6-benzylaminopurine (BAP), is a well-known synthetic cytokinin that acts as a plant growth hormone. mdpi.com In plants, cytokinins are recognized by histidine kinase receptors, which trigger downstream signaling cascades. toku-e.com While the direct relevance to mammalian receptor interactions is limited, it highlights the ability of the 6-benzylaminopurine structure to bind to specific protein receptors.

In the context of mammalian systems, derivatives of 6-benzylaminopurine have been synthesized and tested for their ability to interact with cytokinin receptors, with some analogues acting as antagonists. nih.gov For adenosine receptors, modifications at the N6-position of adenosine, such as the inclusion of a benzyl group, are known to influence receptor affinity and selectivity. Structure-activity relationship studies of N6-benzyladenosine derivatives have shown that substitutions on the benzyl ring can modulate potency and selectivity for different adenosine receptor subtypes. Although direct binding data for this compound on mammalian adenosine receptors is not provided in the search results, its structural similarity to N6-benzyladenosine suggests a potential for such interactions.

Cytokinin Receptor Binding (e.g., Arabidopsis thaliana AHK3, AHK4)

While direct binding studies for this compound are not extensively detailed in the available literature, the binding characteristics of its parent compound, 6-benzylaminopurine (BAP), to AHK3 and AHK4 receptors have been well-documented. These studies provide a strong inferential basis for the activity of its 7-deaza analog.

The Arabidopsis cytokinin receptors AHK3 and AHK4 exhibit high affinity for various natural and synthetic cytokinins. nih.gov Both receptors bind trans-zeatin (tZ), a natural cytokinin, with high affinity. nih.gov However, they show differential affinities for other cytokinins. For instance, AHK3 has a significantly lower affinity for isopentenyladenine (iP) and its riboside compared to AHK4. nih.gov

Research on derivatives of BAP has shown that substitutions on the benzyl ring or the purine moiety can alter the molecule's activity from agonistic to antagonistic. For example, 6-(2,5-Dihydroxybenzylamino)purine has been identified as a cytokinin receptor antagonist that competitively inhibits AHK3 and blocks the AHK4 receptor. nih.gov

The binding of cytokinins to these receptors initiates a phosphorelay signaling cascade that ultimately leads to the regulation of gene expression and subsequent physiological responses. Given its structural similarity to BAP, this compound is expected to bind to AHK3 and AHK4, thereby activating these downstream signaling pathways. The modification at the 7-position may, however, alter the binding kinetics and affinity compared to BAP.

Compound Receptor Apparent KD (nM) Reference
trans-Zeatin (tZ) AHK3 1-2 nih.gov
trans-Zeatin (tZ) AHK4/CRE1 2-4 nih.gov
Isopentenyladenine (iP) AHK3 ~10-fold lower affinity than AHK4 nih.gov
6-Benzylaminopurine (BAP) AHK4 Binds with high specificity researchgate.net

GABAA Receptor Ligand Activity

Currently, there is a lack of scientific literature to support the activity of this compound or its derivatives as ligands for the GABAA (gamma-aminobutyric acid type A) receptor. The primary function of GABAA receptors is to act as ligand-gated ion channels for chloride ions, mediating fast synaptic inhibition in the central nervous system. While various compounds can modulate GABAA receptor activity, there is no evidence to suggest that 7-deazapurine derivatives, including this compound, interact with this receptor complex.

Adenosine Receptor Modulation

Adenosine receptors are a class of G protein-coupled receptors that are crucial in regulating a wide array of physiological processes. There are four subtypes: A1, A2A, A2B, and A3. wikipedia.org The structural similarity of this compound to adenosine suggests the possibility of interaction with these receptors.

Indeed, research into 7-deazapurine derivatives has revealed their potential to act as adenosine receptor ligands. For instance, the synthesis of 7-deazapurine nucleoside analogues of N6-(4-nitrobenzyl) adenosine has been reported, with these compounds showing biological activity related to nucleoside transport. nih.gov Furthermore, a novel 7-amino-pyrazolo[3,4-d]pyridazine scaffold, which is a deazapurine derivative, has been shown to produce high-affinity antagonists for the human A1 and A3 adenosine receptors. nih.govacs.org These findings indicate that the 7-deazapurine core can be a viable scaffold for the development of adenosine receptor modulators.

While direct studies on the modulation of adenosine receptors by this compound are not available, the existing research on related 7-deazapurine compounds suggests that it may possess the ability to interact with one or more adenosine receptor subtypes.

Cellular Pathway Perturbation

Interference with Cell Cycle Regulation

As a synthetic cytokinin, this compound is expected to play a significant role in the regulation of the plant cell cycle, a fundamental process for growth and development. Cytokinins are known to stimulate cell division, or cytokinesis. wikipedia.org The parent compound, 6-benzylaminopurine (BAP), is widely used in plant tissue culture to promote cell division and shoot proliferation. plantcelltechnology.comclinisciences.com

The progression of the cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Cytokinins are thought to influence the cell cycle by modulating the expression and activity of key cell cycle components. Specifically, they can promote the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle.

Studies on BAP have shown that it can influence cell division in various plant tissues. nih.gov For example, exogenous application of BAP has been observed to inhibit tip growth and affect cytokinesis in the moss Physcomitrium patens, which is associated with altered actin dynamics. nih.gov In carrot taproots, BAP treatment led to an increased number and width of xylem vessels and induced the number of parenchyma cells. nih.gov It is highly probable that this compound exerts similar effects on cell cycle regulation due to its cytokinin activity.

Reactive Oxygen Species (ROS) Alleviation and Antioxidant System Modulation

Plants under various environmental stresses often experience an overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Cytokinins have been shown to play a protective role by enhancing the plant's antioxidant defense system. nih.govmdpi.com

The structurally similar compound, 6-benzylaminopurine (BAP), has been demonstrated to alleviate the negative impacts of stress by modulating both enzymatic and non-enzymatic antioxidant systems. mdpi.com BAP treatment can enhance the activities of key antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov In studies on olive sprouts, BAP seed-priming led to an increase in lipid antioxidants (tocopherols) and water-soluble antioxidants like phenols, flavonoids, ascorbate, and glutathione (B108866). mdpi.com Similarly, in blueberry plants, BAP application influenced the enzymatic activity of catalase and ascorbate peroxidase. nih.gov

This enhancement of the antioxidant system helps in scavenging ROS, thereby reducing oxidative damage. The mechanism by which BAP reduces metal ion toxicity, for example, involves the stimulation of antioxidant enzyme activity to scavenge ROS components like H2O2 and O2•−. nih.gov Given these findings, this compound is anticipated to possess similar capabilities in modulating the antioxidant system and alleviating ROS-induced stress.

Table 2: Effect of 6-Benzylaminopurine (BAP) on Antioxidant Enzyme Activities in Olive Cultivars under In Vitro Conditions Data from a study on various olive cultivars, showing a general trend of increased antioxidant enzyme activity with BAP treatment.

BAP Concentration (mg L-1) Superoxide Dismutase (SOD) Activity (Enzyme Unit) Peroxidase (POD) Activity (Enzyme Unit) Catalase (CAT) Activity (Enzyme Unit) Reference
0 (Control) Lower activity Lower activity Lower activity nih.gov
0.5 Increased activity Increased activity Increased activity nih.gov
1.5 Further increased activity Further increased activity Further increased activity nih.gov
2.5 Highest activity Highest activity Highest activity nih.gov

Membrane Stability Effects

The maintenance of cell membrane integrity is crucial for cell function and survival, especially under stress conditions that can lead to membrane damage through processes like lipid peroxidation. Cytokinins have been shown to contribute to the preservation of membrane stability.

Studies on 6-benzylaminopurine (BAP) have demonstrated its effectiveness in maintaining membrane integrity. BAP treatment has been shown to delay lipid peroxidation and the loss of membrane integrity in plant tissues, which are processes associated with aging and senescence. researchgate.net In cauliflower, BAP application resulted in a marked decrease in lipid peroxidation and a concomitant increase in the membrane stability of tissue samples. researchgate.net Similarly, in Ricinus communis seedlings under copper stress, BAP application led to a relative enhancement in the membrane stability index by reducing membrane lipid peroxidation. nih.gov

This protective effect on membranes is a key aspect of the stress-mitigating properties of cytokinins. It is therefore expected that this compound, owing to its cytokinin nature, would also exert a positive influence on membrane stability, helping to protect cells from stress-induced damage.

Structure Activity Relationships Sar of 6 Benzylamino 7 Deazapurine and Its Derivatives

Impact of Substituents on the Benzyl (B1604629) Moiety

The nature and position of substituents on the benzyl group of 6-benzylamino-7-deazapurine analogues significantly influence their biological effects. Both electronic and steric factors, as well as the specific location of the substituent on the phenyl ring, play a crucial role in the molecule's interaction with its biological targets.

Electronic and Steric Effects of Phenyl Ring Substituents

The electronic properties of substituents on the phenyl ring can modulate the activity of this compound derivatives. Electron-donating groups, such as methoxy (B1213986) (-OCH3) and alkyl groups, can increase the electron density of the aromatic ring. uobabylon.edu.iqlibretexts.org This can enhance binding to target enzymes. For instance, in a study of 7-deaza-6-benzylthioinosine analogues targeting Toxoplasma gondii adenosine (B11128) kinase, a methoxy group at the para position resulted in one of the most potent compounds. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO2) or cyano (-CN), decrease the ring's electron density. uobabylon.edu.iqlibretexts.org A para-cyano substituent also led to a highly potent compound against T. gondii adenosine kinase, suggesting that the electronic effect is target-specific and not solely dependent on whether the group is donating or withdrawing. nih.gov

Steric effects, which relate to the size and shape of the substituents, are also critical. Bulky groups can hinder the molecule's ability to fit into the binding pocket of an enzyme, leading to reduced activity. This is particularly evident when substituents are placed at the ortho position of the phenyl ring. nih.gov

Position-Specific Effects of Substituents (e.g., ortho, meta, para)

The position of a substituent on the phenyl ring (ortho, meta, or para) has a profound impact on the activity of this compound derivatives. masterorganicchemistry.com

Ortho Position: Single substitutions at the ortho position on the benzyl ring generally lead to a loss of binding affinity. nih.gov This is likely due to steric hindrance, where the substituent clashes with amino acid residues in the enzyme's binding pocket, preventing optimal orientation of the molecule.

Meta Position: Substitutions at the meta position have been shown to enhance binding affinity in some cases. nih.gov This suggests that this position is more accommodating within the binding site of certain enzymes, allowing for favorable interactions.

Para Position: The para position is often the most favorable for substitution. nih.gov In the context of 7-deaza-6-benzylthioinosine analogues, compounds with single substitutions at the para position, such as a cyano or methoxy group, demonstrated enhanced binding. nih.gov This indicates that the para position is likely oriented towards a region of the binding pocket where substituents can form beneficial interactions without causing steric clashes.

Table 1: Impact of Phenyl Ring Substituent Position on the Activity of 7-Deaza-6-benzylthioinosine Analogues against T. gondii Adenosine Kinase

Substituent Position General Effect on Binding Affinity Example of Potent Compound IC50 (µM)
Ortho Loss of binding affinity - -
Meta Enhanced binding - -
Para Enhanced binding 7-deaza-p-cyano-6-benzylthioinosine 5.3 nih.gov
Para Enhanced binding 7-deaza-p-methoxy-6-benzylthioinosine 4.6 nih.gov

Role of the 7-Deazapurine Scaffold Conformation and Flexibility

The 7-deazapurine core, also known as pyrrolo[2,3-d]pyrimidine, is a key structural feature that provides a versatile scaffold for developing biologically active compounds. nih.govasm.org Its conformation and flexibility are critical for enzyme binding.

Influence of the Nitrogen Atom at Position 7 on Enzyme Binding

The replacement of the nitrogen atom at position 7 of the purine (B94841) ring with a carbon atom to form the 7-deazapurine scaffold has significant implications for enzyme binding. nih.gov Molecular modeling studies on 7-deaza-6-benzylthioinosine analogues as ligands for Toxoplasma gondii adenosine kinase have revealed that this substitution provides greater flexibility to the 6-benzylthio group. nih.gov This increased flexibility is attributed to the absence of a hydrogen bond that would typically form between the N7 nitrogen and the amino acid Thr140 in the enzyme's active site. nih.gov This allows for a better fit of the 6-benzylthio group into the hydrophobic pocket of the enzyme. nih.gov

Effects of Linker Modifications in Bis- and Mono-Derivatives

The nature of the linker connecting two 7-deazapurine units in bis-derivatives, or the linker in mono-derivatives, significantly impacts their biological activity. Studies on bis- and mono-pyrrolo[2,3-d]pyrimidine derivatives have shown that the linker's composition and length are crucial for their antiproliferative effects. mdpi.comresearchgate.net

In a series of synthesized bis- and mono-pyrrolo[2,3-d]pyrimidines, the linker between the heterocyclic scaffolds had a substantial effect on their antitumor activity. researchgate.net For instance, compounds with aliphatic linkers generally showed moderate to no antitumor activity. researchgate.net In contrast, the introduction of a more rigid, aromatic linker like 4,4′-bis(oxymethylene)biphenyl often led to enhanced cytostatic activity. mdpi.comresearchgate.net

Among the mono-derivatives, the 4-chloropyrrolo[2,3-d]pyrimidine monomer with a 4,4′-bis(oxymethylene)biphenyl linker demonstrated the most significant growth-inhibitory effect on pancreatic adenocarcinoma cells. mdpi.com This highlights the importance of the linker in orienting the molecule for optimal interaction with its biological target.

Table 2: Antiproliferative Activity of Selected Bis- and Mono-pyrrolo[2,3-d]pyrimidine Derivatives

Compound Type Linker Cell Line IC50 (µM)
Bis-pyrrolo[2,3-d]pyrimidine (4-pyrrolidine analogue 7a) 1,4-bis(oxymethylene)phenyl HeLa 6.4 mdpi.com
Bis-pyrrolo[2,3-d]pyrimidine (4-piperidine analogue 6b) 4,4′-bis(oxymethylene)biphenyl CFPAC-1 17.4 mdpi.com
Mono-pyrrolo[2,3-d]pyrimidine (4-chloropyrrolo[2,3-d]pyrimidine monomer 5f) 4,4′-bis(oxymethylene)biphenyl CFPAC-1 0.79 mdpi.com
Mono-pyrrolo[2,3-d]pyrimidine (4-chloropyrrolo[2,3-d]pyrimidine monomer 5f) 4,4′-bis(oxymethylene)biphenyl HeLa 0.98 mdpi.com

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of this compound derivatives. tarosdiscovery.comresearchgate.net These methods provide valuable insights into how these molecules interact with their biological targets at the atomic level.

Molecular docking, a key computational technique, has been used to predict the binding conformations and interactions of ligands within the active sites of proteins. uneb.br For example, molecular modeling of 7-deaza-6-benzylthioinosine analogues with Toxoplasma gondii adenosine kinase revealed that the 7-deazapurine motif allows for greater flexibility of the 6-benzylthio group, leading to a better fit within the enzyme's hydrophobic pocket. nih.gov

Furthermore, computational analyses can help to rationalize the observed SAR data. For instance, Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of these molecules and how they influence their reactivity and binding affinity. mdpi.com By combining computational approaches with experimental data, researchers can more efficiently design and optimize new derivatives with improved biological activity.

Ligand-Enzyme Docking Studies

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. For this compound derivatives, these studies have been performed across a range of enzymes, revealing key interactions that govern their inhibitory potential.

Derivatives of 7-deazapurine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often overactive in cancers. nih.gov Molecular docking studies have successfully modeled the interactions of these compounds within the ATP-binding pocket of several kinases. For instance, a series of novel 7-deazapurine-isatin hybrids were docked into the active sites of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com The simulations revealed that the 7-deazapurine core acts as a pharmacophore that binds to the hinge region of the kinase, a critical interaction for potent inhibition. mdpi.com

In a different context, derivatives of the parent pyrrolo[2,3-d]pyrimidine (7-deazapurine) structure were investigated as potential inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. nih.gov Docking studies were used to interpret the significant anti-HCV activity of the most promising compounds, providing a model for their mechanism of action at the enzyme's active site. nih.gov

Studies on related 7-deazapurine analogues have also provided valuable SAR data. For example, molecular modeling of 7-deaza-6-benzylthioinosine analogues targeting Toxoplasma gondii adenosine kinase showed that substitutions at the para or meta position of the benzyl group generally enhanced binding, whereas ortho substitutions were detrimental. nih.gov This highlights the specific spatial requirements of the enzyme's hydrophobic pocket. nih.gov

The table below summarizes findings from various docking studies on 7-deazapurine derivatives.

Derivative ClassTarget EnzymeKey Findings from Docking Studies
7-Deazapurine-isatin hybridsCDK2, EGFR, HER2, VEGFR2The 7-deazapurine moiety binds to the hinge region of the kinases; specific substitutions on the isatin (B1672199) ring influence potency. nih.govmdpi.com
Pyrrolo[2,3-d]pyrimidine derivativesHCV NS5B PolymeraseDocking models helped to explain the observed antiviral activity by predicting binding within the enzyme's active site. nih.gov
7-Deaza-6-benzylthioinosine analoguesToxoplasma gondii Adenosine KinaseThe 7-deazapurine motif offers flexibility, allowing the 6-benzylthio group to fit into a hydrophobic pocket. Para and meta substitutions on the benzyl ring enhance binding. nih.gov
Piperidine-deazapurine compounds (e.g., CP-690,550)Janus Kinase 3 (Jak3)The deazapurine core is a key anchor point for binding; stereochemistry of the piperidine (B6355638) substituent is crucial for selective inhibition. nih.gov

Conformational Analysis and Binding Mode Prediction

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. Conformational analysis and binding mode prediction for this compound derivatives have revealed how molecular flexibility and stereochemistry dictate their interaction with target enzymes.

A pivotal study on the Janus Kinase 3 (Jak3) inhibitor CP-690,550, which features a 7-deazapurine core, demonstrated the profound impact of stereochemistry on activity. nih.gov Analysis of all four possible stereoisomers of the compound showed that only the (3R, 4R) isomer was a potent and selective inhibitor. nih.gov This specificity arises because the stereochemical configuration dictates the molecule's minimum energy conformation, which in turn determines how well it fits into the Jak3 active site. nih.gov The chiral nature of the substituents on the piperidine ring linked to the deazapurine scaffold is hypersensitive in defining the ring's conformation and, consequently, its binding efficacy. nih.gov

The absence of the nitrogen atom at the 7-position of the purine ring (a defining feature of deazapurines) imparts significant conformational flexibility. In studies of 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase, molecular modeling revealed that the 7-deazapurine motif allows the 6-benzylthio group greater rotational freedom. nih.gov This is due to the lack of a potential hydrogen bond between the N7 atom (present in purines) and the enzyme. This increased flexibility allows for a better conformational fit of the benzyl group into a hydrophobic pocket within the enzyme's active site. nih.gov

Furthermore, the binding of a ligand can induce or stabilize specific conformations in the target enzyme. A co-crystal structure of an adenosine-derived inhibitor containing a 7-deazapurine core with the Hsp70 nucleotide-binding domain (NBD) showed the protein in a "closed" conformation. acs.org This was the first structural evidence of a non-nucleotide ligand binding to this closed state, suggesting that the induced conformational change in the protein could be a key factor in enhancing the ligand's binding affinity. acs.org

FeatureImpact on Binding ModeExample Compound/ClassTarget Enzyme
StereochemistryDetermines the minimum energy conformation and selective binding to the target. nih.govCP-690,550 (3R, 4R isomer)Janus Kinase 3 (Jak3)
Conformational FlexibilityThe 7-deazapurine motif allows greater rotational freedom for substituents at the 6-position, enabling a better fit into hydrophobic pockets. nih.gov7-Deaza-6-benzylthioinosine analoguesToxoplasma gondii Adenosine Kinase
Induced FitLigand binding can stabilize a specific protein conformation (e.g., "closed" state), enhancing affinity. acs.org8-N-benzyl nucleoside derivatives of 7-deazapurineHeat Shock Protein 70 (Hsp70)

Preclinical Research and Bioassay Methodologies for 6 Benzylamino 7 Deazapurine

In vitro Cell-Based Assays

In vitro cell-based assays are fundamental tools in preclinical research to determine the biological activity of a compound. These assays utilize cultured cells grown in a controlled laboratory environment to assess the compound's effects on cellular processes such as proliferation, replication, and toxicity.

Cancer Cell Proliferation Assays

Cancer cell proliferation assays are designed to measure the ability of a compound to inhibit the growth of cancer cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.com Another approach involves direct cell counting after a specific incubation period. nih.gov The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%.

Derivatives of 7-deazapurine have demonstrated significant antiproliferative activity across a range of human cancer cell lines. For instance, 4-N-benzyltubercidin, a 7-deazapurine nucleoside, showed marked inhibition of prostate cancer (PC-3) and cervix carcinoma (HeLa) cells. nih.gov Similarly, 4-N-(4-nitrobenzyl) derivatives of the 7-deazapurine antibiotics sangivamycin (B1680759) and toyocamycin (B1682990) were effective against murine leukemia (L1210), HeLa, and PC-3 cells, with IC50 values in the micromolar range. nih.govfiu.edu The specific activity often varies depending on the cancer cell line, indicating a type-specific inhibition mechanism. nih.gov

More complex hybrid molecules have also been developed and tested. A series of novel 7-deazapurine incorporating isatin (B1672199) hybrids showed potent cytotoxic effects. One such compound, substituted with a methoxy (B1213986) group, was particularly effective against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). mdpi.com Other studies have identified cytostatic activity for 6-(benzylamino)-9-deazapurine and its 2-chloro derivative in CCRF-CEM cells. researchgate.net

Table 1: Antiproliferative Activity of 6-Benzylamino-7-deazapurine Derivatives

Compound Cell Line IC50 (µM) Reference
4-N-Benzyltubercidin (2a) PC-3 (Prostate) 0.92 nih.gov
HeLa (Cervix) 7.4 nih.gov
4-N-(4-Nitrobenzyl)sangivamycin (2c) L1210 (Murine Leukemia) 3.4 nih.gov
HeLa (Cervix) 1.8 nih.gov
PC-3 (Prostate) 0.92 nih.gov
4-N-(4-Nitrobenzyl)toyocamycin (2d) L1210 (Murine Leukemia) 9.4 nih.gov
HeLa (Cervix) 5.1 nih.gov
PC-3 (Prostate) 2.5 nih.gov
Isatin Hybrid Compound 5 HepG2 (Hepatocellular) 6.11 mdpi.com
MCF-7 (Mammary Gland) 5.93 mdpi.com
MDA-MB-231 (Breast) 2.48 mdpi.com
HeLa (Cervix) 1.98 mdpi.com
6-(Benzylamino)-9-deazapurine (2) CCRF-CEM (T-lymphoblastoid) 13.3 researchgate.net
6-(Benzylamino)-2-chloro-9-deazapurine (3) CCRF-CEM (T-lymphoblastoid) 15.8 researchgate.net

Viral Replication Inhibition Assays

To assess the antiviral potential of compounds like this compound, viral replication inhibition assays are employed. These assays typically involve infecting host cells with a specific virus and then treating the cells with the compound. The effectiveness of the compound is measured by quantifying the reduction in viral load, often through methods like plaque reduction assays or by measuring viral RNA or protein levels. The results are commonly reported as the EC50 (50% effective concentration) value.

Several 7-deazapurine nucleoside analogs have shown promise as antiviral agents. A series of 6-methyl-7-substituted-7-deaza purine (B94841) nucleosides were evaluated for their activity against influenza A virus strains H1N1 and H3N2. Two compounds from this series demonstrated potent anti-influenza activity with IC50 values in the low micromolar range. nih.gov Other research has identified 7-deazapurine derivatives with activity against the Dengue virus (DENV). One potent inhibitor suppressed DENV replication with an EC50 of 2.081 µM. nih.gov The broad antiviral potential of this scaffold is further highlighted by findings that a methyl-substituted tubercidin (B1682034) can act against polio and dengue viruses, while other derivatives show activity against Hepatitis C virus (HCV) and Herpes Simplex Virus (HSV). fiu.educuni.cz

Cytotoxicity Screening on Normal Cell Lines

A crucial step in preclinical research is to evaluate the compound's toxicity towards healthy, non-cancerous cells. This is determined using cytotoxicity assays on normal cell lines, such as human fibroblasts or other non-malignant cell types. researchgate.netscielo.sa.cr The methodology is similar to cancer cell proliferation assays, measuring cell viability after exposure to the compound. A high IC50 or CC50 (50% cytotoxic concentration) value for normal cells, compared to a low IC50/EC50 value for cancer or virus-infected cells, indicates selectivity and a favorable therapeutic window.

For 7-deazapurine derivatives, selectivity towards cancer cells over normal cells has been observed. For example, 7-(2-Thienyl)-7-deazaadenosine (AB61) displays potent nanomolar cytotoxicity against various cancer cell lines but only mild micromolar activity against normal fibroblasts. researchgate.netnih.gov This selectivity is attributed to the inefficient phosphorylation of the compound in normal fibroblasts, a necessary activation step for its cytotoxic mechanism. nih.gov However, some bis-pyrrolo[2,3-d]pyrimidine derivatives with strong antiproliferative activity also exhibited inhibitory effects on normal human foreskin fibroblast (HFF-1) cells, indicating that selectivity is not universal across all derivatives. mdpi.com In tests on other related compounds, N6-benzyladenine showed an IC50 of 67.6 µM against HL-60 myeloid leukemia cells. caymanchem.com Methanolic extracts of certain plants have been tested against non-cancerous L929 cell lines, showing IC50 values in the range of 266-324 µg/mL, which is considered less toxic. mdpi.com

Immunomodulatory Assays (e.g., Cytokine Production in Activated Macrophages)

Immunomodulatory assays are used to determine if a compound can alter the activity of the immune system. A common in vitro model uses macrophage cell lines, such as RAW 264.7 or human THP-1 cells, which are key players in the inflammatory response. nih.govnih.gov These cells can be stimulated with an agent like lipopolysaccharide (LPS) to mimic an inflammatory state, inducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govresearchgate.net The effect of the test compound on the production of these cytokines is then measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov

While direct studies on the immunomodulatory effects of this compound are limited, research on related purine structures provides insight into the methodologies used. For example, gold(I) complexes containing benzyl-substituted 6-benzylaminopurine (B1666704) derivatives were studied for their anti-inflammatory effects on LPS-activated macrophages derived from the THP-1 cell line. researchgate.net These complexes demonstrated a strong ability to reduce the production of pro-inflammatory cytokines TNF-α, IL-1β, and HMGB1, while not affecting the secretion of the anti-inflammatory cytokine IL-1RA. researchgate.net This indicates that compounds based on the purine scaffold can have significant and selective immunomodulatory properties.

Enzyme Inhibition Assays (e.g., Kinase Assays, Nucleoside Transport Assays)

Enzyme inhibition assays are critical for elucidating the mechanism of action of a drug candidate. These assays measure the ability of a compound to interfere with the activity of a specific enzyme. For kinase inhibitors, the assay typically measures the transfer of a phosphate (B84403) group from ATP to a substrate. acs.org Nucleoside transport assays, on the other hand, evaluate a compound's ability to block the transport of nucleosides across the cell membrane, a process mediated by specific transporter proteins like hENT1. nih.gov

Derivatives of this compound have been evaluated in various enzyme inhibition assays. Certain 7-deazapurine nucleoside analogues were found to be weaker inhibitors of hENT1-mediated uridine (B1682114) transport compared to their purine counterparts. nih.gov In the realm of kinase inhibition, novel 7-deazapurine incorporating isatin hybrid compounds have shown potent inhibitory activity against several protein kinases crucial for cancer cell signaling. mdpi.com One promising compound demonstrated significant inhibition of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Other studies have also confirmed that 7-deazapurine derivatives can act as inhibitors of IKKα, a kinase involved in inflammatory signaling pathways. acs.org

Table 2: Enzyme Inhibition Activity of this compound Derivatives

Compound Target Enzyme IC50 (µM) Reference
Isatin Hybrid Compound 5 EGFR 0.121 mdpi.com
Her2 0.081 mdpi.com
VEGFR2 0.198 mdpi.com
CDK2 0.211 mdpi.com
7-deazapurine derivative 48 IKKα 0.0088 acs.org
7-deazapurine derivative 47 IKKα 0.0139 acs.org
4-N-(4-nitrobenzyl)sangivamycin (2c) hENT1 Uridine Transport 0.123 nih.gov

Plant Bioassays

Plant bioassays are used to determine the effect of chemical substances on plant growth and development. For compounds with suspected cytokinin-like activity, such as this compound, several classical bioassays are employed. These assays rely on the characteristic physiological responses of plant tissues to cytokinins, such as stimulation of cell division, delay of senescence, and promotion of expansion. researchgate.net

Commonly used methods include the tobacco callus bioassay, where the compound's ability to induce growth in undifferentiated tobacco pith cells is measured. nih.gov Another is the wheat leaf senescence bioassay, which assesses the compound's capacity to delay the yellowing (chlorophyll degradation) of detached wheat leaves. nih.gov The radish cotyledon expansion bioassay is a rapid test based on the ability of cytokinins to promote cell enlargement in cotyledons excised from young seedlings. researchgate.net The Amaranthus bioassay measures the stimulation of betacyanin synthesis in Amaranthus seedlings, a response induced by cytokinins. nih.gov

Tobacco Callus Bioassay

The tobacco callus bioassay is a standard method for assessing cytokinin activity. This assay relies on the principle that tobacco pith tissue requires both an auxin and a cytokinin to proliferate and form an undifferentiated cell mass known as a callus. In the absence of cytokinin, cell division is minimal. The growth of the callus, measured as an increase in fresh or dry weight, is proportional to the concentration of the cytokinin being tested.

While specific quantitative data for this compound in this assay is not extensively detailed in the available literature, it is known that deazapurines as a class of compounds exhibit strong activity in the tobacco callus assay. tandfonline.com The structural similarity of this compound to the potent synthetic cytokinin 6-Benzylaminopurine (BAP) suggests it would demonstrate significant activity. chemicalbook.com The assay typically involves culturing tobacco callus on a nutrient medium supplemented with a constant amount of auxin and varying concentrations of the test compound.

Table 1: Representative Data from a Tobacco Callus Bioassay for Cytokinin Activity Note: This table is a representative example of typical results, as specific data for this compound was not available in the searched literature.

Concentration (µM) Mean Fresh Weight of Callus (mg)
0 (Control) 50
0.01 150
0.1 450
1.0 800
10.0 750

Wheat Leaf Senescence (WLS) Bioassay

The wheat leaf senescence (WLS) bioassay is a widely used method to evaluate the anti-senescence properties of cytokinins. Senescence in detached leaf segments is characterized by the degradation of chlorophyll (B73375). Cytokinins can delay this process. In this assay, segments of wheat leaves are floated on solutions containing different concentrations of the test compound and kept in the dark to accelerate senescence. The effectiveness of the compound is determined by measuring the retention of chlorophyll content compared to a control group.

Derivatives of 6-Benzylaminopurine have demonstrated high activity in delaying senescence in this bioassay. researchgate.net The highest levels of activity for many aromatic cytokinin derivatives are often observed in the senescence bioassay, indicating their potent ability to maintain chlorophyll levels and delay the aging process in plant tissues. chemicalbook.comclockss.org

Table 2: Representative Findings from a Wheat Leaf Senescence Bioassay Note: This table illustrates typical outcomes, as specific data for this compound was not available in the searched literature.

Treatment Concentration (µM) Chlorophyll Content (% of initial) after 72h
0 (Control) 25
0.1 55
1.0 85
10.0 95

Amaranthus Bioassay

The Amaranthus bioassay is another sensitive test for cytokinin activity, based on the induction of betacyanin synthesis in the cotyledons and hypocotyls of Amaranthus seedlings. In the presence of light and a cytokinin, these seedlings produce the red pigment betacyanin. The amount of pigment produced, which can be quantified spectrophotometrically after extraction, is proportional to the cytokinin concentration.

This bioassay is one of the three standard tests for cytokinin activity, alongside the tobacco callus and wheat leaf senescence assays. researchgate.netclockss.org The response in the Amaranthus bioassay can be influenced by factors such as water availability to the seedlings. tandfonline.com Derivatives of BAP have shown high activity in this assay, with some fluorinated derivatives even exceeding the activity of BAP itself. chemicalbook.com

Root and Stem Growth Studies

The influence of purine derivatives on plant morphology is a key area of preclinical research. Studies on the closely related compound, 6-Benzylaminopurine (BAP), have shown varied effects on root and stem development depending on the plant species and concentration. For instance, in cotton plants, a BAP coordination compound was found to increase root length by 43.1% and stem length by 59.6% at a 0.1% concentration compared to the control. guidechem.come3s-conferences.org In Malus hupehensis (apple rootstock), BAP treatment promoted the elongation and thickening of both roots and shoots but reduced the number of lateral roots. e3s-conferences.org While detailed studies specifically on this compound's effect on root and stem architecture were not identified in the searched literature, its classification as a deazapurine suggests it functions as a plant growth regulator. guidechem.com

Table 3: Effect of 6-Benzylaminopurine (BAP) on Cotton Seedling Growth Source: Adapted from studies on BAP as a representative example. guidechem.come3s-conferences.org

Treatment Root Length (% increase vs. Control) Stem Length (% increase vs. Control)
Control 0 0
BAP (0.01%) 36.7 42.6
BAP (0.1%) 43.1 58.6

Photosynthetic Performance Assessment (e.g., Chlorophyll Fluorescence Parameters)

Chlorophyll fluorescence is a non-invasive technique used to assess the photosynthetic performance of plants and their response to environmental stress and chemical treatments. The parameters derived from chlorophyll fluorescence, such as the maximum quantum yield of Photosystem II (PSII) photochemistry (Fv/Fm), can indicate the health and efficiency of the photosynthetic apparatus. This method is particularly relevant for evaluating compounds with cytokinin activity, as they are known to delay senescence and the associated decline in photosynthetic capacity. researchgate.net

While no specific studies employing chlorophyll fluorescence to assess the effects of this compound were found, this methodology would be appropriate for quantifying its potential to protect photosynthetic machinery from degradation, a key aspect of its anti-senescence and plant growth-regulating properties.

In vivo Animal Models

Beyond its role in agriculture, the biological activity of purine analogs is also explored for potential therapeutic applications.

Future Directions and Research Opportunities in 6 Benzylamino 7 Deazapurine Research

Rational Design of Novel Analogues with Enhanced Potency and Selectivity

The rational design of new 6-Benzylamino-7-deazapurine analogues is a primary focus for enhancing their therapeutic index. This involves strategic modifications to the core structure to improve binding affinity for target enzymes and to increase selectivity, thereby reducing off-target effects.

Key strategies in the rational design of novel analogues include:

Structural Modifications: Research has shown that substitutions at various positions of the 7-deazapurine ring can significantly impact biological activity. For instance, the introduction of different substituents at the C7 position of the 7-deazapurine ring has been explored to enhance antiviral and anticancer activities. acs.org

Fluorination: The incorporation of fluorine atoms into the benzylamino moiety has been a successful strategy. Fluorinated 4-benzylamino-7-phenylpyrazolo[1,5-a] biosynth.comcardiff.ac.ukijpsonline.comtriazin-2-amines, which are isosteres of this compound, have demonstrated potent antiproliferative activity against leukemia cells. researchgate.netclockss.org Specifically, trifluoromethyl-substituted derivatives were found to be more potent than their fluoro-substituted counterparts. clockss.org

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for identifying the structural features that govern potency and selectivity. By synthesizing and evaluating a series of analogues with varied substituents, researchers can build a comprehensive understanding of how different chemical groups influence biological activity. nih.gov This knowledge is then used to guide the design of next-generation compounds with improved properties. For example, studies on 6-methyl-7-substituted-7-deazapurine nucleoside analogues identified compounds with potent anti-influenza A activity. nih.gov

Table 1: Examples of Rationally Designed this compound Analogues and Their Reported Activities
AnalogueModificationReported Biological ActivityReference
Fluorinated 4-benzylamino-7-phenylpyrazolo[1,5-a] biosynth.comcardiff.ac.ukijpsonline.comtriazin-2-aminesIsosteric replacement and fluorination of the benzylamino groupAntiproliferative activity against Jurkat T cells researchgate.netclockss.org
6-methyl-7-substituted-7-deaza purine (B94841) nucleoside analogsSubstitution at C6 and C7 positionsPotent anti-influenza A (H1N1 and H3N2) activity nih.gov
7-substituted 6-methyl-7-deazapurine ribonucleosidesSubstitution at C7 with non-aromatic groupsActivity against Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei nih.gov

Exploration of New Therapeutic Avenues Beyond Current Applications

While much of the research on this compound has centered on its anticancer and antiviral properties, its unique chemical structure suggests potential applications in other therapeutic areas.

Emerging areas of investigation include:

Antiparasitic Agents: Kinetoplastid parasites, the causative agents of diseases like Chagas disease and leishmaniasis, are dependent on the host for purines. nih.gov This makes them susceptible to purine analogues. Studies have shown that 6-methyl-7-deazapurine nucleoside analogues exhibit broad-spectrum antikinetoplastid activity. nih.gov

Kinase Inhibition: The 7-deazapurine scaffold is a known template for kinase inhibitors. researchgate.net By analogy, derivatives of this compound could be designed to target specific kinases involved in various diseases, including inflammatory disorders and neurodegenerative diseases. For example, benzo-fused deazapurines have been reported as inhibitors of EGFR and VEGFR2. researchgate.net

Neurological Disorders: Given that purines play a crucial role in the central nervous system, 7-deazapurine derivatives may have applications in treating neurological disorders. Substituted purine and 7-deazapurine compounds have been investigated for their potential to modulate epigenetic enzymes involved in such disorders. google.com

Advanced Mechanistic Elucidation Studies of Biological Activities

A deeper understanding of the molecular mechanisms by which this compound and its analogues exert their biological effects is essential for their further development. While some mechanisms have been proposed, more detailed studies are needed.

Future research in this area should focus on:

Target Identification and Validation: Identifying the specific cellular targets of these compounds is a critical first step. This can be achieved through a combination of biochemical assays, proteomic approaches, and computational modeling.

Pathway Analysis: Once the primary targets are known, researchers can investigate the downstream signaling pathways that are affected. This will provide a more complete picture of the compound's mechanism of action. For instance, it has been shown that some pyrrolo[2,3-d]pyrimidine ribonucleosides are triphosphorylated within cells and incorporated into DNA, leading to DNA damage and apoptosis. researchgate.net

Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. Studies are needed to understand the mechanisms by which cells might become resistant to this compound derivatives.

Development of Prodrug Strategies for Improved Pharmacokinetics

Prodrugs are inactive precursors that are converted into the active drug within the body. ijpsonline.comscispace.com This strategy can be used to overcome a variety of pharmacokinetic challenges, such as poor solubility, low bioavailability, and rapid metabolism. scispace.comsemanticscholar.org

The development of prodrugs for this compound could involve:

Improving Solubility: The aqueous solubility of a drug can be enhanced by attaching a polar promoiety, which is later cleaved in vivo. nih.gov

Enhancing Permeability: To improve absorption across biological membranes, a lipophilic promoiety can be attached to the parent drug. nih.gov

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. ijpsonline.com This can help to increase the concentration of the active drug at the site of action while minimizing exposure to healthy tissues.

The application of prodrug strategies to this compound and its analogues holds significant promise for translating their potent in vitro activities into effective in vivo therapies.

Q & A

Q. What are the optimal synthetic routes for producing 6-Benzylamino-7-deazapurine, and how are reaction conditions optimized?

The compound is synthesized via a dehydration method using adenine and benzyl alcohol as precursors. Reaction time is critical: UV-spectrophotometric analysis shows product yield increases gradually up to 3 hours, after which the rate plateaus . Key parameters include temperature control (typically 80–100°C), solvent selection (e.g., DMF or DMSO), and catalyst use (e.g., p-toluenesulfonic acid). Post-synthesis purification involves column chromatography or recrystallization to isolate the product.

Q. What analytical techniques are used to characterize this compound and confirm its purity?

Structural confirmation relies on 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to verify the benzylamino substitution and deazapurine backbone. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) or UV-spectrophotometry at λ = 260–280 nm, leveraging the compound’s aromatic absorbance profile . Suppliers often provide elemental analysis (C, H, N) and melting point data for batch validation .

Q. How is the baseline biological activity of this compound evaluated in antiviral screens?

Initial antiviral activity is tested using plaque reduction assays in cell lines (e.g., HeLa for poliovirus, Vero for dengue virus). The 50% inhibitory concentration (IC50_{50}) is determined via dose-response curves, with cytotoxicity assessed via MTT or LDH assays. For example, IC50_{50} values of 11 nM (poliovirus) and 62 nM (dengue) were reported, with selectivity indices >100-fold in HeLa cells .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s incorporation into viral RNA by RNA-dependent RNA polymerase (RdRp)?

The 5'-triphosphate derivative acts as a substrate for RdRp, mimicking ATP and GTP during RNA elongation. Kinetic studies (e.g., steady-state enzyme assays) reveal its incorporation efficiency via kcatk_{\text{cat}} and KmK_m values. For poliovirus RdRp, the compound’s modified purine scaffold enhances binding through π-stacking and hydrophobic interactions in the active site, as demonstrated by competitive primer extension assays .

Q. How do structural modifications of 7-deazapurine analogs influence their substrate efficiency in DNA/RNA polymerases?

Substitution at the 7-position with π-electron-rich groups (e.g., vinyl, ethynyl, phenyl) enhances polymerase affinity via cation-π interactions with conserved arginine residues (e.g., Arg629 in Bst DNA polymerase). Semiempirical quantum mechanical modeling and kinetic competition assays (with natural dNTPs) show modified dNTPs exhibit lower KmK_m and higher VmaxV_{\text{max}} compared to unmodified counterparts .

Q. How can researchers resolve contradictions in cytotoxicity profiles across different cell lines?

Discrepancies in cytotoxicity (e.g., HeLa vs. Vero cells) require evaluating cell-type-specific metabolic pathways. RNA-sequencing or proteomic profiling can identify differential expression of nucleoside transporters (e.g., ENT1/2) or kinases that phosphorylate the prodrug. Additionally, measuring intracellular triphosphate levels via LC-MS/MS clarifies whether cytotoxicity correlates with active metabolite accumulation .

Q. What experimental strategies validate the selectivity of this compound for viral vs. host polymerases?

Competitive inhibition assays using human DNA/RNA polymerases (e.g., Pol α, Pol γ) and viral counterparts (e.g., poliovirus RdRp) are critical. For example, pre-steady-state kinetic analysis (quench-flow experiments) quantifies incorporation fidelity and mismatch extension rates. Molecular docking simulations further predict binding specificity by comparing interactions with viral vs. host enzyme active sites .

Methodological Notes

  • Data Contradiction Analysis : When IC50_{50} values conflict between studies, verify assay conditions (e.g., cell density, incubation time) and compound stability (e.g., hydrolysis in culture medium via LC-MS).
  • Advanced Structural Probes : Use 19F^{19} \text{F}-labeled analogs for real-time tracking of intracellular metabolism via 19F^{19} \text{F}-NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.